molecular formula C10H11BN2O3 B2568568 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid CAS No. 2096339-56-7

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid

Cat. No.: B2568568
CAS No.: 2096339-56-7
M. Wt: 218.02
InChI Key: PJKLYGGFHUZTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (CAS: 1423367-36-5) is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position and a phenylboronic acid moiety at the 3-position of the phenyl ring. This compound is notable for its dual functional groups: the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, while the oxadiazole ring may confer stability and influence bioactivity .

Properties

IUPAC Name

[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKLYGGFHUZTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NOC(=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate amidoxime with an ester or nitrile under acidic or basic conditions.

    Attachment to the Phenyl Ring: The oxadiazole moiety is then attached to the phenyl ring via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is in the field of medicinal chemistry. Its structural similarity to other bioactive compounds allows it to serve as a scaffold for the development of new pharmaceuticals. Research has indicated that derivatives of oxadiazole compounds can exhibit significant biological activity, including anti-inflammatory and anticancer properties.

Case Study : A study demonstrated that oxadiazole derivatives could inhibit specific enzymes related to cancer progression. The incorporation of the boronic acid moiety enhances the binding affinity to target proteins, potentially leading to more effective therapeutic agents .

Bioconjugation and Drug Delivery

The boronic acid group is particularly valuable in bioconjugation processes due to its ability to selectively bind to glycoproteins and other biomolecules containing diols. This property can be exploited for targeted drug delivery systems.

Application Example :

  • Targeting Cancer Cells : By conjugating this compound with therapeutic agents, researchers have developed systems that selectively deliver drugs to cancer cells, minimizing side effects on healthy tissues .

Synthetic Chemistry

In synthetic organic chemistry, this compound can be utilized in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. The presence of the boronic acid group allows for the formation of carbon-carbon bonds under mild conditions.

Reaction TypeDescriptionReference
Suzuki-MiyauraFormation of biaryl compounds using aryl halides
Sonogashira CouplingCoupling terminal alkynes with aryl halides

These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Analytical Chemistry

The compound's ability to form complexes with sugars makes it useful in analytical chemistry for detecting carbohydrates. This application is particularly relevant in biosensors designed for glucose monitoring.

Research Insight :
Studies have shown that phenylboronic acids can selectively bind to glucose, allowing for the development of sensitive glucose sensors that could aid in diabetes management .

Mechanism of Action

The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, such as serine or threonine.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The ethyl group on the oxadiazole ring distinguishes this compound from analogs with methyl or propyl substituents. Key comparisons include:

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid Ethyl 1423367-36-5 C₁₀H₁₀BN₃O₃ Cross-coupling reactions; enzyme inhibition studies
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid Methyl 1217501-31-9 C₉H₈BN₃O₃ Higher solubility; lower steric hindrance
(3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid Propyl - C₁₁H₁₃BN₂O₃ Increased lipophilicity; potential for enhanced membrane permeability
  • Ethyl vs. Methyl : The ethyl group provides moderate lipophilicity compared to the methyl analog, balancing solubility and reactivity. The methyl derivative (CAS 1217501-31-9) is more readily available, with annual sales of 242 bottles, suggesting broader utility in research .
  • Ethyl vs. Propyl : The propyl analog (C₁₁H₁₃BN₂O₃) exhibits greater steric bulk, which may hinder reactivity in cross-coupling reactions but improve binding in hydrophobic enzyme pockets .

Positional Isomerism of Boronic Acid Group

The position of the boronic acid group on the phenyl ring significantly impacts reactivity and applications:

Compound Name (Position) Boronic Acid Position CAS/Ref Key Differences
This compound (meta) 3-position 1423367-36-5 Moderate steric hindrance; balanced electronic effects
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (para) 4-position BB-0473 (MFCD27935669) Lower steric hindrance; higher Suzuki reaction efficiency
[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid (ortho) 2-position BB-0471 (MFCD27935667) Steric hindrance limits reactivity; potential for unique binding conformations
  • Meta vs. Para : The para isomer (BB-0473) may exhibit enhanced reactivity in cross-coupling due to reduced steric interference, whereas the meta position in the target compound could favor specific enzyme interactions .

Biological Activity

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 5-ethyl-1,2,4-oxadiazole moiety. Its molecular formula is C10_{10}H11_{11}BN2_2O3_3, with a molecular weight of approximately 209.2 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, which is crucial for its biological activity .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The boronic acid moiety can form reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) at the active sites of target enzymes such as proteases and kinases. This interaction can modulate enzyme activity, making it a potential candidate for drug development aimed at various diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. In particular, studies have demonstrated that oxadiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
This compoundPseudomonas aeruginosa22

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on various cell lines have shown that it can selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells. For example, when tested against L929 normal fibroblast cells and A549 lung cancer cells, the compound demonstrated a favorable selectivity index .

Table 2: Cytotoxicity Results

Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
610095
12110105
508575
1007060

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to our compound. For instance:

  • Antibacterial Activity : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against common pathogens. The results indicated that compounds containing the oxadiazole ring were effective against multi-drug resistant strains .
  • Enzyme Inhibition : Another research effort highlighted the ability of oxadiazole derivatives to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition was linked to potential applications in treating autoimmune diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling phenylboronic acid derivatives with oxadiazole precursors. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) is effective for introducing the boronic acid group to aromatic systems. Key steps include protecting group strategies for the oxadiazole moiety and optimizing reaction parameters (e.g., temperature, solvent, catalyst loading). Post-synthesis purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm substituent positions and boron coordination.
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 246.0811 for the ethyl ester derivative) .
  • FT-IR spectroscopy to identify functional groups like B-O and C=N stretches.
  • HPLC to assess purity, particularly for detecting hydrolyzed boronic acid byproducts .

Q. What stability considerations are critical for handling this compound?

The boronic acid group is prone to hydrolysis, forming boroxines. Storage under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) in anhydrous solvents (e.g., THF, DMF) is recommended. Periodic NMR or HPLC analysis can monitor degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure, and what challenges arise during refinement?

Single-crystal X-ray diffraction using software like SHELXL or Olex2 is ideal. Challenges include:

  • Managing twinning or disorder in the oxadiazole ring.
  • Refining hydrogen positions in the boronic acid group, which may require constraints.
  • Validating data against DFT-calculated geometries (e.g., bond lengths/angles) to resolve discrepancies .

Q. What computational methods are suitable for studying electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

  • Frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Vibrational frequencies for IR/Raman spectral assignments.
  • Molecular docking simulations to explore interactions with enzymes (e.g., serine proteases) .

Q. How does the boronic acid group influence enzyme inhibition mechanisms?

The compound may act as a transition-state analog for serine hydrolases (e.g., chymotrypsin, subtilisin). Kinetic assays (e.g., IC₅₀ determination) and molecular docking can elucidate binding modes. Competitive inhibition is common, with Ki values in the µM range for related arylboronic acids .

Q. What strategies mitigate byproduct formation during synthesis?

  • Protecting groups : Use pinacol esters to stabilize the boronic acid during oxadiazole formation.
  • Catalyst optimization : Employ Pd(PPh₃)₄ with rigorous degassing to minimize homocoupling.
  • Workup protocols : Acidic aqueous extraction removes unreacted boronic acid precursors .

Q. How does this compound compare to analogs with trifluoromethyl or methyl substituents?

Substituent effects can be studied via:

  • Structure-activity relationships (SAR) : The ethyl group may enhance lipophilicity compared to methyl analogs, impacting membrane permeability.
  • Electronic effects : Electron-withdrawing groups (e.g., CF₃) reduce boronic acid acidity, altering reactivity in cross-coupling .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Computational Studies : Gaussian 09 for DFT calculations; AutoDock for molecular docking .
  • Synthesis : Enamine and Alfa Aesar protocols for oxadiazole-boronic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.